molecular formula C16H15NO4 B12114681 4-[(2-Ethoxybenzoyl)amino]benzoic acid CAS No. 10263-71-5

4-[(2-Ethoxybenzoyl)amino]benzoic acid

Cat. No.: B12114681
CAS No.: 10263-71-5
M. Wt: 285.29 g/mol
InChI Key: RHPRLVWWHQYUGM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- is an organic compound with the molecular formula C16H15NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethoxybenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- typically involves the reaction of 4-aminobenzoic acid with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Properties

CAS No.

10263-71-5

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[(2-ethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-2-21-14-6-4-3-5-13(14)15(18)17-12-9-7-11(8-10-12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

RHPRLVWWHQYUGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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